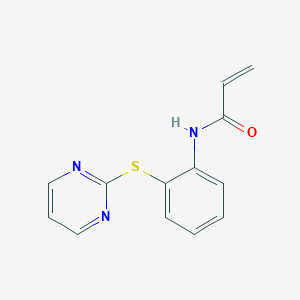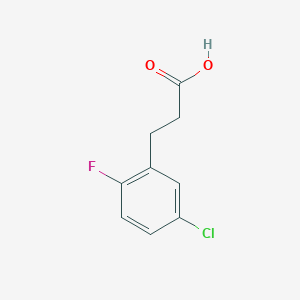
3-(5-Chloro-2-fluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of propanoic acid, featuring a phenyl ring substituted with chlorine and fluorine atoms
作用机制
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as free radical reactions . These interactions can lead to changes in the target molecules, potentially altering their function and leading to various downstream effects.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations can include changes in cell function, gene expression, and other cellular processes.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have a range of effects, including antiviral activity . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Action Environment
The action, efficacy, and stability of 3-(5-Chloro-2-fluorophenyl)propanoic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a dry room temperature environment , suggesting that moisture and temperature could affect its stability. Additionally, the compound’s interactions with its targets and its effects could potentially be influenced by factors such as pH, the presence of other molecules, and the specific cellular environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-fluorophenyl)propanoic acid typically involves the reaction of 5-chloro-2-fluorobenzene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of propanoic acid reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
3-(5-Chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium amide (NaNH2) in liquid ammonia or thiourea in ethanol.
Major Products Formed
Oxidation: Carboxylate salts or carbon dioxide.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
3-(5-Chloro-2-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
相似化合物的比较
Similar Compounds
- 3-(3-Chlorophenyl)propanoic acid
- 3-(3-Chloro-2-fluorophenyl)propanoic acid
- 3-(5-Chloro-2-methoxyphenyl)propanoic acid
Uniqueness
3-(5-Chloro-2-fluorophenyl)propanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This substitution pattern can significantly influence the compound’s reactivity and properties compared to other similar compounds. For instance, the presence of both electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s stability and alter its interaction with biological targets.
属性
IUPAC Name |
3-(5-chloro-2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGBGNPQWOGIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2935533.png)
![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/new.no-structure.jpg)
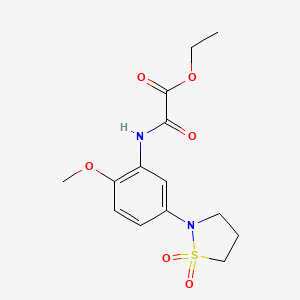

![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2935541.png)
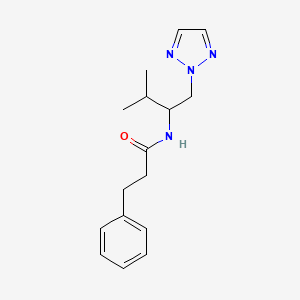

![2-(3,4-dimethylphenyl)-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2935545.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2935548.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)
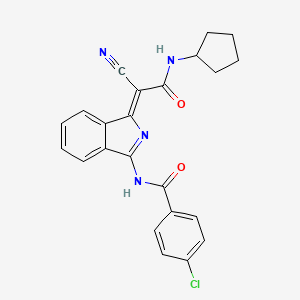
![8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2935553.png)
